molecular formula C13H22ClN5 B12217774 1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine

1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine

Cat. No.: B12217774
M. Wt: 283.80 g/mol
InChI Key: AFJHYQJCTBOOIH-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine is a compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine typically involves the reaction of appropriate pyrazole derivatives under controlled conditions. One common method includes the alkylation of pyrazole with ethyl and propyl groups, followed by the formation of the methanamine linkage. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and catalysts like palladium or rhodium complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include the same basic steps as laboratory synthesis but optimized for efficiency and scalability. Safety measures and environmental considerations are crucial in industrial settings to minimize hazards and waste.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce reduced pyrazole derivatives. Substitution reactions can result in various substituted pyrazole compounds .

Scientific Research Applications

1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine is unique due to its dual pyrazole rings and specific alkyl substitutions, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H22ClN5

Molecular Weight

283.80 g/mol

IUPAC Name

1-(1-ethylpyrazol-3-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C13H21N5.ClH/c1-3-6-18-11-12(9-15-18)8-14-10-13-5-7-17(4-2)16-13;/h5,7,9,11,14H,3-4,6,8,10H2,1-2H3;1H

InChI Key

AFJHYQJCTBOOIH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNCC2=NN(C=C2)CC.Cl

Origin of Product

United States

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